molecular formula C7H5ClFNO2 B1428620 Methyl 4-chloro-3-fluoropicolinate CAS No. 1034921-05-5

Methyl 4-chloro-3-fluoropicolinate

Cat. No.: B1428620
CAS No.: 1034921-05-5
M. Wt: 189.57 g/mol
InChI Key: KEROPLWMUGCPSB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of picolinic acid, featuring both chlorine and fluorine substituents on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-fluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually purified through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted picolinates with various functional groups.

    Hydrolysis: 4-chloro-3-fluoropicolinic acid.

    Reduction: 4-chloro-3-fluoropicolinyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-fluoropicolinate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-fluoropicolinate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloropicolinate
  • Methyl 3-fluoropicolinate
  • Methyl 4-bromo-3-fluoropicolinate

Uniqueness

Methyl 4-chloro-3-fluoropicolinate is unique due to the simultaneous presence of both chlorine and fluorine substituents on the pyridine ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Properties

IUPAC Name

methyl 4-chloro-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEROPLWMUGCPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Org. Prep. and Proc. Int., 29 (1), 117-122 (1997). A suspension of lithium 4-chloro-3-fluoropicolinate (20.0 g, 136 mmol) and sodium bromide (28.0 g, 272 mmol, 2 eq) in thionyl chloride (99 mL, 1.36 mmol, 10 eq) was heated to reflux (95° C.) with an argon flush. The reaction was refluxed for 2 days then thionyl chloride (50 mL, 680 mmol, 5 eq) was added again and the reaction was refluxed for 3 more days. The mixture was then evaporated and the residue cooled down to 0° C. Methanol (300 mL) was cautiously added by portions and the mixture was stirred at 23° C. overnight. The reaction was then partitioned into ethyl acetate/sat. aq sodium carbonate and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in boiling hexanes and the residual tar was decanted. The filtrate was evaporated to give the title material (24.36 g, 94%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.92 (3H, s), 8.01 (1H, t, J=5.1 Hz), 8.50 (1H, d, J=5.1 Hz). LC/MS (M+H)+: 190.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 4-chloro-3-fluoropicolinate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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